CP-775146 (CAS 702680-17-9) is a highly potent, piperidine-derived synthetic agonist of the peroxisome proliferator-activated receptor alpha (PPARα). Developed to overcome the limitations of classical fibrate drugs, this compound serves as a critical procurement choice for researchers requiring strict target selectivity and robust in vivo efficacy. It is characterized by its nanomolar binding affinity, specific electrostatic stabilization of the PPARα ligand-binding pocket, and its ability to drive robust co-activator peptide recruitment. For industrial and academic buyers, CP-775146 provides a highly bioavailable, low-dose tool compound optimized for investigating lipid homeostasis, hepatic β-oxidation, and metabolic syndrome without the confounding off-target effects typical of earlier-generation modulators[1].
Generic substitution with classical PPARα agonists, such as fenofibrate or Wy-14643, frequently compromises experimental integrity and process reproducibility. Fenofibrate and related fibrates are weak agonists with micromolar potencies (EC50 ~30 μM), requiring high dosing that often triggers off-target muscle or cardiac toxicities in vivo [1]. Furthermore, the widely used legacy probe Wy-14643 has been shown to cross-react with PPARγ and retinoid X receptors (RXRs), introducing significant transcriptional noise [2]. Procuring CP-775146 eliminates these liabilities by providing >400-fold selectivity over other PPAR isoforms, ensuring that observed metabolic phenotypes—such as triglyceride reduction or hepatic protection—are exclusively driven by PPARα activation.
CP-775146 demonstrates exceptional binding affinity for PPARα with a Ki of 24.5 nM, while showing no observable affinity for PPARβ/δ and PPARγ (Kis > 10,000 nM) [1]. In contrast, classical fibrates like fenofibrate operate in the micromolar range, and legacy probes like Wy-14643 exhibit cross-reactivity with PPARγ and RXRs [2]. This strict selectivity margin ensures clean target engagement without confounding cross-activation.
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity |
| Target Compound Data | Ki = 24.5 nM (PPARα); >10,000 nM (PPARγ/β) |
| Comparator Or Baseline | Fenofibrate: EC50 ~30 μM; Wy-14643: Off-target PPARγ/RXR activity |
| Quantified Difference | >400-fold selectivity for CP-775146 with orders of magnitude higher potency than fibrates. |
| Conditions | In vitro radioligand competitive binding assays |
Procuring a strictly selective agonist is essential to eliminate transcriptional noise and off-target toxicity in metabolic pathway mapping.
In murine models of dyslipidemia, acute administration of CP-775146 achieves a 73% reduction in plasma triglyceride levels at a highly dose-sparing concentration of just 2 mg/kg/day over two days [1]. Classical fibrates require significantly higher systemic doses (often >50 mg/kg) to achieve comparable lipid-lowering effects, which increases the risk of compound-induced hepatotoxicity or myopathy.
| Evidence Dimension | Plasma Triglyceride Reduction |
| Target Compound Data | 73% reduction at 2 mg/kg/day |
| Comparator Or Baseline | Classical fibrates (require high mg/kg dosing for similar efficacy) |
| Quantified Difference | Substantial dose-sparing advantage, achieving profound hypolipidemic effects at a fraction of the fibrate dose. |
| Conditions | C57BL/6 mice, 2-day acute dosing protocol |
Low-dose in vivo efficacy reduces the required material scale for animal studies and minimizes the risk of dose-dependent toxicological artifacts.
CP-775146 drives robust PPARα-mediated transcriptional activity in human HepG2 cell reporter assays, yielding an EC50 of 57 nM [1]. This nanomolar functional potency directly correlates with its ability to induce a unique conformational shift that stabilizes the receptor for prolonged co-activator recruitment, vastly outperforming the micromolar activation thresholds of generic fibrates.
| Evidence Dimension | Transcriptional Activation (EC50) |
| Target Compound Data | EC50 = 57 nM (human PPARα) |
| Comparator Or Baseline | Fenofibrate: EC50 ~30,000 nM (30 μM) |
| Quantified Difference | ~526-fold higher functional potency for CP-775146. |
| Conditions | HepG2 cell-based reporter transactivation assay |
High functional potency ensures reliable assay readouts and reproducible gene expression modulation in cell-based screening workflows.
Because of its strict >400-fold selectivity for PPARα over PPARγ/β, CP-775146 is the optimal choice for in vivo models of obesity, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia where dissecting the exact receptor contribution is critical to the study's integrity [1].
The unique piperidine scaffold of CP-775146 stabilizes the PPARα ligand-binding pocket to facilitate robust co-activator peptide recruitment. It is highly recommended for biochemical assays, surface plasmon resonance (SPR), or crystallography workflows requiring a stable, active receptor conformation [1].
For researchers needing to avoid the muscle and cardiac toxicities associated with high-dose fibrate administration, CP-775146 provides profound hypolipidemic effects (e.g., 73% TG reduction) at doses as low as 2 mg/kg/day, making it ideal for dose-sparing preclinical studies [1].
Environmental Hazard